molecular formula C14H16N2O3 B1429878 Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate CAS No. 852816-12-7

Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate

Cat. No. B1429878
CAS RN: 852816-12-7
M. Wt: 260.29 g/mol
InChI Key: XCVRBXLNJNCVMJ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate, also known as EPMPC, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrazole family, which is a group of heterocyclic compounds that are known for their versatile properties. EPMPC is a white crystalline solid with a melting point of 98-99°C and a molecular weight of 246.3 g/mol. It is soluble in water and organic solvents, making it a useful chemical reagent for a variety of research applications.

Scientific Research Applications

  • Precursor for Derivative Synthesis : This compound was employed in the synthesis of 5(3)-aryl-1H-3(5)-substituted pyrazole hydrazones derivatives through Claisen condensation and Knorr cyclization, showcasing its utility in creating diverse molecular structures (Huang Jie-han, 2008).
  • Auxin Activities and Agricultural Applications : It was synthesized and then converted to various pyrazole carboxylic acids, which were further modified to explore their auxin activities and potential agricultural uses, despite their low efficacy in these domains (A. Yue et al., 2010).
  • Pd-Catalysed Cross-Coupling Reactions : The compound was utilized in Pd-catalysed cross-coupling reactions to produce condensed pyrazoles, indicating its role in facilitating complex chemical transformations (Eglė Arbačiauskienė et al., 2011).
  • Antioxidant Activities : Studies indicated its potential in forming compounds with antioxidant activities, where modifications in its molecular structure could influence the antioxidant potential of the resulting molecular systems (Taís B. Goulart et al., 2020).
  • Structural Analysis and Intermediary in Medicinal Chemistry : The compound is pivotal in the synthesis of intermediates for medicinal compounds, as demonstrated in the synthesis of anticoagulant intermediates and its extensive structural characterization (Qing Wang et al., 2017).

properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(17)12-9-13(16(2)15-12)10-5-7-11(18-3)8-6-10/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVRBXLNJNCVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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